molecular formula C26H21N3O3 B11265363 2-(3,4-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

2-(3,4-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one

Cat. No.: B11265363
M. Wt: 423.5 g/mol
InChI Key: YZUJPUFLHOUADJ-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE is a complex organic compound that belongs to the class of isoquinolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE typically involves multi-step organic reactions. The process may start with the preparation of the isoquinolinone core, followed by the introduction of the oxadiazole ring and the aromatic substituents. Common reagents used in these reactions include aromatic aldehydes, hydrazine derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or ligand in biochemical assays and studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism by which 2-(3,4-DIMETHYLPHENYL)-4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3,4-DIMETHYLPHENYL)-4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE include other isoquinolinone derivatives and oxadiazole-containing compounds. Examples include:

  • 2-(3,4-DIMETHYLPHENYL)-1,2-DIHYDROISOQUINOLIN-1-ONE
  • 4-(2-METHOXYPHENYL)-1,2,4-OXADIAZOLE

Uniqueness

The uniqueness of 2-(3,4-DIMETHYLPHENYL)-4-[3-(2-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-1,2-DIHYDROISOQUINOLIN-1-ONE lies in its specific combination of aromatic and heterocyclic structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse scientific fields highlight its significance.

Properties

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one

InChI

InChI=1S/C26H21N3O3/c1-16-12-13-18(14-17(16)2)29-15-22(19-8-4-5-9-20(19)26(29)30)25-27-24(28-32-25)21-10-6-7-11-23(21)31-3/h4-15H,1-3H3

InChI Key

YZUJPUFLHOUADJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=CC=C5OC)C

Origin of Product

United States

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